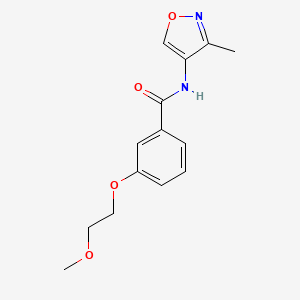
(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The morpholine ring is often prepared via the reaction of diethanolamine with sulfuric acid, followed by cyclization. The azetidine ring can be synthesized through the cyclization of 3-chloropropylamine with a suitable base.
Once the individual rings are prepared, they are linked together through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, affecting various biological processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone
- (1-Ethylsulfonylpiperidin-3-yl)-(3-piperidin-4-ylazetidin-1-yl)methanone
- (1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone
Uniqueness
(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-2-23(20,21)18-5-3-4-13(10-18)15(19)17-11-14(12-17)16-6-8-22-9-7-16/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHORPPRQTFHPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N2CC(C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B6995004.png)
![methyl N-[4-methyl-1-[[4-(1,3-oxazol-5-yl)phenyl]methylamino]-1-oxopentan-2-yl]carbamate](/img/structure/B6995008.png)

![[4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(3-methoxy-1,2-thiazol-5-yl)methanone](/img/structure/B6995040.png)
![3-(2-methoxyethoxy)-N-[3-[methoxy(methyl)amino]propyl]benzamide](/img/structure/B6995062.png)
![1-methyl-N-[4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butyl]pyrrole-2-carboxamide](/img/structure/B6995067.png)
![oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate](/img/structure/B6995072.png)

![2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide](/img/structure/B6995084.png)

![[3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone](/img/structure/B6995099.png)

